3-(1,3-Dioxolan-2-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of aniline derivatives can be complex and often involves catalytic systems or specific reagents to introduce functional groups at desired positions on the aniline ring. For instance, the copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines is an efficient method to synthesize 3,3-difluoro-2-oxindole derivatives, which demonstrates the potential for regioselective functionalization of anilines . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline involves high-pressure hydrolysis and reduction reactions followed by an addition reaction, indicating a multi-step process that can be optimized for higher yields .
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their chemical properties and potential applications. For example, the X-ray structure analysis of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline reveals that it crystallizes in the orthorhombic Pbcn space group and that its crystalline network cohesion is maintained by CH/pi type hydrogen bonds . This kind of detailed structural information is essential for understanding the reactivity and interaction of aniline derivatives.
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The synthesis of novel [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-L] [methylene] aniline derivatives through a condensation reaction is an example of how aniline compounds can be modified to produce compounds with different biological activities . The iridium- and ruthenium-catalyzed synthesis of 2,3-disubstituted indoles from anilines and vicinal diols is another example of the versatility of aniline derivatives in forming heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structures. The spectroscopic characterization, such as IR and NMR, provides information about the functional groups present and their chemical environment . Physicochemical tests, like UV-visible spectroscopy, can reveal properties like photochromism or thermochromism, as seen in the case of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline, which exhibits thermochromic properties . These properties are important for the potential application of aniline derivatives in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
Electrochemical Synthesis and Applications
- Polymer Based on Dioxolan-2-yl Aniline Derivative : A novel polymer synthesized from a dioxolan-2-yl aniline derivative exhibited high conductivity and porosity, making it useful as a counter electrode in dye-sensitized solar cells. Its energy conversion efficiency surpassed that of traditional platinum-based electrodes (Shahhosseini et al., 2016).
Stereochemistry and Polymerization
- Stereochemistry of Dioxolan-2-yl Cations : Research on 1,3-dioxolan-2-yl cations found that stereochemistry, substituents, and anions significantly affect their reactivity and polymerization. Certain isomers and salts with specific substituents and anions showed more activity (Jedliński et al., 1980).
Synthesis of Novel Compounds
- Novel Nucleosides Synthesis : Research on 1,3-dioxolan-2-yl compounds led to the synthesis of novel nucleosides, aiming to explore potential inhibitors for HIV. However, the synthesized compounds did not exhibit significant anti-HIV-1 activity in vitro (Bran̊alt et al., 1996).
- Synthesis of Novel Oxirane : A novel compound, 2(1,3-dioxolan-2-yl)phenoxymethyloxirane, was synthesized and polymerized. This synthesis and the resulting polymers were characterized using various techniques, demonstrating the versatility of dioxolan-2-yl derivatives in polymer science (Maślińska-Solich et al., 2004).
Enhanced Material Properties
- Enhancing Liquid Crystal Properties : 1,3-dioxolane-terminated liquid crystals exhibited significant improvements in dielectric anisotropy and birefringence. This enhancement suggests potential applications in advanced display technologies and electronic devices (Chen et al., 2015).
Industrial and Technological Applications
- Lithium Anode Improvement : 1,3-dioxolane was used to pretreat lithium metal electrodes, enhancing their interfacial stability and morphology. This improvement in interfacial characteristics significantly boosted the performance and cyclability of rechargeable lithium cells (Ding et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-dioxolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLTWZBWXIJQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427243 | |
Record name | 3-(1,3-dioxolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxolan-2-yl)aniline | |
CAS RN |
6398-87-4 | |
Record name | 3-(1,3-dioxolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-dioxolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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